molecular formula C11H10N2S2 B14597261 Thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester CAS No. 60212-11-5

Thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester

Cat. No.: B14597261
CAS No.: 60212-11-5
M. Wt: 234.3 g/mol
InChI Key: OIHTZJIJJISPJL-UHFFFAOYSA-N
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Description

Thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester is an organic compound with the molecular formula C10H11NS It is a derivative of thiocyanic acid, where the hydrogen atom is replaced by a 1-methyl-1-phenyl-1,2-ethanediyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester typically involves the reaction of thiocyanic acid with 1-methyl-1-phenyl-1,2-ethanediyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent oxidation of the thiocyanic acid.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to a thiol group.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or ethanol can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Corresponding amines or alcohol derivatives.

Scientific Research Applications

Thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester involves its interaction with various molecular targets. The thiocyanate group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Thiocyanic acid, phenylmethyl ester: Similar structure but with a phenylmethyl group instead of a 1-methyl-1-phenyl-1,2-ethanediyl group.

    Thiocyanic acid, benzyl ester: Contains a benzyl group instead of a 1-methyl-1-phenyl-1,2-ethanediyl group.

Uniqueness

Thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other thiocyanate esters. This uniqueness makes it valuable in specialized applications where specific reactivity is required.

Properties

CAS No.

60212-11-5

Molecular Formula

C11H10N2S2

Molecular Weight

234.3 g/mol

IUPAC Name

(2-phenyl-1-thiocyanatopropan-2-yl) thiocyanate

InChI

InChI=1S/C11H10N2S2/c1-11(15-9-13,7-14-8-12)10-5-3-2-4-6-10/h2-6H,7H2,1H3

InChI Key

OIHTZJIJJISPJL-UHFFFAOYSA-N

Canonical SMILES

CC(CSC#N)(C1=CC=CC=C1)SC#N

Origin of Product

United States

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